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Compound of Interest

Compound Name: 3,4,4-Trimethyloctane

Cat. No.: B14539520 Get Quote

This in-depth technical guide provides a comprehensive overview of the predicted

spectroscopic data for 3,4,4-trimethyloctane, a branched alkane with the molecular formula

C₁₁H₂₄.[1][2] This document is intended for researchers, scientists, and professionals in drug

development and related fields who require a detailed understanding of the spectral

characteristics of this molecule for identification, characterization, and quality control purposes.

In the absence of publicly available experimental spectra, this guide leverages established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS) to predict and interpret the spectral features of 3,4,4-trimethyloctane.

Molecular Structure and Spectroscopic Overview
3,4,4-Trimethyloctane is a saturated hydrocarbon featuring a quaternary carbon atom at

position 4, which significantly influences its spectroscopic properties. Understanding the

chemical environment of each atom within the molecule is crucial for interpreting its NMR, IR,

and MS data.

Caption: Molecular structure of 3,4,4-trimethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. The predicted ¹H and ¹³C NMR spectra of 3,4,4-trimethyloctane are discussed

below.
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¹H NMR Spectroscopy
The proton NMR spectrum of 3,4,4-trimethyloctane is expected to show several distinct

signals corresponding to the different proton environments in the molecule. The chemical shifts

are influenced by the degree of substitution of the adjacent carbon atoms. Protons on aliphatic

alkyl groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm.[3]

Predicted ¹H NMR Data for 3,4,4-Trimethyloctane

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

C1-H₃ ~0.9 Triplet 3H

C8-H₃ ~0.9 Triplet 3H

C3-CH₃ ~0.8-1.0 Doublet 3H

C4-CH₃ (x2) ~0.8-1.0 Singlet 6H

C2-H₂ ~1.2-1.4 Multiplet 2H

C5-H₂, C6-H₂, C7-H₂ ~1.2-1.4 Multiplet 6H

C3-H ~1.5-1.7 Multiplet 1H

Causality behind Predicted Chemical Shifts and Multiplicities:

The methyl protons at C1 and C8 are expected to be triplets due to coupling with the

adjacent methylene (CH₂) groups. Their chemical shifts will be in the typical upfield region for

primary alkyl protons.

The methyl protons on the C3 and C4 carbons are also in the shielded alkane region. The

C3-methyl protons will appear as a doublet due to coupling with the single proton on C3. The

two methyl groups on the quaternary C4 carbon are equivalent and will appear as a singlet

as there are no adjacent protons to couple with.

The methylene protons (C2, C5, C6, C7) will likely appear as complex multiplets in the range

of 1.2-1.4 ppm due to coupling with neighboring protons.
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The methine proton at C3 will be the most deshielded proton due to its tertiary nature and

will appear as a multiplet further downfield.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule. The chemical shifts for alkanes typically fall within the range of 5-50 ppm.[4]

Predicted ¹³C NMR Data for 3,4,4-Trimethyloctane

Carbon Atom Predicted Chemical Shift (ppm)

C1 ~14

C8 ~14

C3-CH₃ ~15-20

C4-CH₃ (x2) ~25-30

C2 ~23

C7 ~23

C6 ~32

C5 ~40-45

C3 ~35-40

C4 ~35-40 (Quaternary)

Interpretation of Predicted ¹³C Chemical Shifts:

The primary carbons (C1, C8, and the methyl groups at C3 and C4) will be the most shielded

and appear at the lowest chemical shifts.

The secondary carbons (C2, C5, C6, C7) will have chemical shifts that vary based on their

proximity to the branching points.

The tertiary carbon (C3) and the quaternary carbon (C4) will be the most deshielded among

the sp³ hybridized carbons and will appear at higher chemical shifts. The signal for the
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quaternary carbon is expected to be of lower intensity.

Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

Sample Preparation:

Dissolve approximately 5-10 mg of 3,4,4-trimethyloctane in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

¹H NMR Acquisition:

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

Use a standard pulse sequence (e.g., a 90° pulse).

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans

for a sample of this concentration).

Apply Fourier transformation, phase correction, and baseline correction to the acquired

free induction decay (FID).

¹³C NMR Acquisition:
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Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-60 ppm

for an alkane).

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

unique carbon.

Increase the number of scans significantly (e.g., 128 or more) due to the low natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For an alkane like 3,4,4-trimethyloctane, the IR spectrum

is expected to be relatively simple, characterized by C-H stretching and bending vibrations.[5]

[6]

Predicted IR Absorption Bands for 3,4,4-Trimethyloctane

Wavenumber (cm⁻¹) Vibration Type Intensity

2960-2850
C-H stretch (from CH₃ and

CH₂)
Strong

1470-1450
C-H bend (scissoring from

CH₂)
Medium

1380-1370 C-H bend (from CH₃) Medium

Interpretation of IR Spectrum:

The most prominent feature will be the strong absorption in the 2960-2850 cm⁻¹ region,

which is characteristic of C-H stretching vibrations in alkanes.[6]

The bands in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions correspond to the bending

vibrations of the C-H bonds in the methylene and methyl groups, respectively. The presence

of a tertiary carbon and a quaternary carbon might lead to a complex pattern in the

fingerprint region (below 1500 cm⁻¹).
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Experimental Protocol for IR Spectroscopy (Attenuated
Total Reflectance - ATR)

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Record a background spectrum of the empty ATR stage.

Sample Application:

Place a small drop of liquid 3,4,4-trimethyloctane directly onto the ATR crystal.

Spectrum Acquisition:

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

The instrument's software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For branched alkanes, fragmentation often occurs preferentially at the branching

points to form more stable carbocations.[7][8]

Predicted Mass Spectrum Fragmentation for 3,4,4-Trimethyloctane
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m/z Proposed Fragment Comments

156 [C₁₁H₂₄]⁺

Molecular ion (M⁺). Expected

to be of very low abundance or

absent.[7]

141 [M - CH₃]⁺ Loss of a methyl group.

127 [M - C₂H₅]⁺ Loss of an ethyl group.

99 [M - C₄H₉]⁺

Loss of a butyl group

(cleavage at C4-C5). Likely a

prominent peak due to

formation of a tertiary

carbocation.

85 [C₆H₁₃]⁺
Cleavage at C3-C4 with loss of

a C₅H₁₁ radical.

71 [C₅H₁₁]⁺

Cleavage at C4-C5 with loss of

a C₆H₁₃ radical. Likely a

prominent peak.

57 [C₄H₉]⁺
Further fragmentation. A

common alkyl fragment.

43 [C₃H₇]⁺
Further fragmentation. A

common alkyl fragment.

Interpretation of Mass Spectrum:

The molecular ion peak (M⁺) at m/z 156 is expected to be very weak or absent, which is

characteristic of highly branched alkanes due to the ease of fragmentation.[7]

The fragmentation of branched alkanes is driven by the formation of stable carbocations.[9]

Cleavage at the C4-C5 bond is highly probable, leading to the formation of a stable tertiary

carbocation with m/z 99. The loss of the largest alkyl fragment at a branch is generally

favored.[8]
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Other significant peaks are expected at m/z values corresponding to the loss of other alkyl

radicals.

[C11H24]+•
m/z = 156

[C10H21]+
m/z = 141

- •CH3

[C9H19]+
m/z = 127- •C2H5

[C7H15]+
m/z = 99

(tertiary carbocation)

- •C4H9
(cleavage at C4-C5)

[C5H11]+
m/z = 71

- •C6H13
(cleavage at C4-C5)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3,4,4-trimethyloctane.

Experimental Protocol for Mass Spectrometry (Electron
Ionization - EI)

Sample Introduction:

Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically

via a gas chromatograph (GC-MS) for separation and introduction.

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the ejection of an electron, forming a molecular ion (M⁺).

Fragmentation:

The high internal energy of the molecular ion causes it to fragment into smaller, charged

ions and neutral radicals.
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Mass Analysis:

The charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-

of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded, generating the mass

spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b14539520?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_4_4-Trimethyloctane
https://webbook.nist.gov/cgi/cbook.cgi?ID=62016-43-7
https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/alkanes-nmr
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://orgchemboulder.com/Spectroscopy/irtutor/alkanesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_9_2.html
https://faculty.uobasrah.edu.iq/uploads/teaching/1741343368.pdf
https://www.jove.com/science-education/v/13041/mass-spectrometry-branched-alkane-fragmentation
https://www.benchchem.com/product/b14539520#spectroscopic-data-for-3-4-4-trimethyloctane-nmr-ir-ms
https://www.benchchem.com/product/b14539520#spectroscopic-data-for-3-4-4-trimethyloctane-nmr-ir-ms
https://www.benchchem.com/product/b14539520#spectroscopic-data-for-3-4-4-trimethyloctane-nmr-ir-ms
https://www.benchchem.com/product/b14539520#spectroscopic-data-for-3-4-4-trimethyloctane-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14539520?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14539520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14539520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

